tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate is a synthetic compound that serves as a versatile building block in organic synthesis and has potential biological applications. It is classified as a carbamate derivative, which are compounds characterized by the presence of the carbamate functional group (-OC(=O)NR2). This compound is particularly noted for its structural features that include a morpholine ring and a benzyl substituent, which contribute to its unique reactivity and biological properties.
This compound is derived from the reaction of tert-butyl chloroformate with a benzylmorpholine derivative. It is classified under carbamates, which are widely used in medicinal chemistry and organic synthesis due to their ability to act as intermediates in the formation of various biologically active molecules. The molecular formula for tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate is C17H26N2O3, with a molecular weight of 306.4 g/mol .
The synthesis of tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate typically involves several key steps:
Industrial production may utilize optimized methods such as continuous flow reactors and high-throughput screening to enhance yield and efficiency .
The molecular structure of tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate includes several distinct features:
Property | Value |
---|---|
Molecular Formula | C17H26N2O3 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | tert-butyl N-[[(2R)-4-benzylmorpholin-2-yl]methyl]carbamate |
InChI | InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-11-15-13-19(9-10-21-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m1/s1 |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1CN(CCO1)CC2=CC=CC=C2 |
tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate can undergo various chemical reactions, including:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Varies based on specific protocol |
Reduction | Lithium aluminum hydride | Anhydrous conditions preferred |
Substitution | Benzyl halides, alkylating agents | Typically performed in solvent |
The mechanism of action for tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate involves its interaction with specific biological targets such as enzymes or receptors. The compound's ability to modulate these targets can lead to various biological effects depending on its application context. For instance, it may inhibit certain enzymatic pathways or interact with neurotransmitter receptors .
The compound exhibits characteristics typical of carbamates, including solubility in organic solvents and stability under standard laboratory conditions.
It is sensitive to hydrolysis in aqueous environments, which can lead to the release of tert-butyl alcohol and other degradation products. Its reactivity profile allows it to participate in diverse chemical transformations relevant in organic synthesis .
tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate is utilized in various scientific applications:
The morpholine ring serves as the central structural framework for tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate. Modern synthetic approaches leverage strained heterocycles like 2-tosyl-1,2-oxazetidine as "umpoled synthons" to initiate ring formation. Upon base-catalyzed (e.g., potassium carbonate) ring opening with α-formyl carboxylates, a cascade sequence yields morpholine hemiaminals. This process exploits the high ring strain and N–O bond polarization in oxazetidines, facilitating nucleophilic attack at oxygen and subsequent cyclization. The reaction demonstrates moderate diastereoselectivity (d.r. 2.0–2.9) due to conformational preferences minimizing pseudo A1,3 strain between substituents and the N-tosyl group, alongside oxygen anomeric effects [10]. Optimal conditions use toluene or 1,4-dioxane at ambient temperatures, as elevated temperatures (>100°C) degrade yields.
Table 1: Alkylation Strategies for Morpholine Ring Synthesis
Oxazetidine Precursor | Nucleophile | Base Catalyst | Solvent | Yield (%) | d.r. |
---|---|---|---|---|---|
2-Tosyl-1,2-oxazetidine | α-Formyl propionate | K₂CO₃ | 1,4-Dioxane | 91 | 2.0 |
2-Tosyl-1,2-oxazetidine | Ethyl glyoxylate | DBU | Toluene | 59 | 2.9 |
2-Tosyl-1,2-oxazetidine | α-Formyl-β-ketoester | K₂CO₃ | 1,4-Dioxane | 33 | - |
The benzyl moiety at the morpholine 4-position is installed via reductive amination, capitalizing on the nucleophilicity of the morpholine nitrogen. Benzaldehyde derivatives react with morpholine intermediates under mild reducing conditions (NaBH(OAc)₃), forming stable benzylic amines. This method tolerates diverse benzaldehyde substituents, including electron-donating/withdrawing groups and halogens, without ring degradation. Diastereoselectivity remains critical, as syn-configured benzylmorpholines exhibit superior receptor binding affinity compared to anti-diastereomers—highlighting the impact of stereochemistry on biological function [10]. Alternative pathways employ Suzuki couplings with 3,6-dihydro-2H-pyran-4-boronic acid esters, followed by hydrogenation to saturate the dihydropyran ring and reduce nitro groups simultaneously [10].
Table 2: Nucleophilic Substitution for Benzylation
Morpholine Intermediate | Benzaldehyde | Reducing Agent | Diastereomeric Ratio (syn:anti) | Key Observation |
---|---|---|---|---|
8-syn-7 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | 1:1 | Enhanced σ1 affinity |
Aniline 14 | Benzaldehyde | NaBH(OAc)₃ | - | Precursor to hydroxamic acids |
Tetrahydropyranyl aniline 18 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | - | Compatible with ester hydrolysis |
The terminal carbamate group is anchored using tert-butyl chloroformate (Boc₂O) under Schotten-Baumann conditions. The morpholine nitrogen attacks the carbonyl of chloroformate, displacing chloride to form the carbamate linkage. For tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate, this step typically follows benzylation to avoid N-overalkylation. Industrial protocols utilize cesium carbonate/tetrabutylammonium iodide to suppress racemization and overalkylation [3]. Challenges arise when electron-donating groups adjacent to the amine reduce electrophilicity; solutions include pre-activating the carboxylate using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) before introducing the Boc group [10].
Table 3: Carbamate Formation Methodologies
Amine Precursor | Reagent | Additive | Temperature | Yield (%) |
---|---|---|---|---|
(4-Benzylmorpholin-2-yl)methylamine | tert-Butyl chloroformate | Cs₂CO₃, TBAI | 25°C | 85 |
4-Nitrobenzoic acid derivative | Boc₂O | COMU | 25°C | 78 |
Aromatic amine | CO₂, EtI | DBU, Si(OMe)₄ | 80°C | 70 |
(S)-Proline catalyzes asymmetric Mannich reactions critical for synthesizing chiral carbamate precursors. In a representative route, tert-butyl benzylidenecarbamate reacts with propionaldehyde under 20 mol% (S)-proline catalysis at 0°C. This furnishes β-amino aldehydes with >99% enantiomeric excess, which are oxidized to carbamate-protected Mannich products. The reaction exploits proline’s enamine-forming capability to control stereoselectivity via a Zimmerman-Traxler transition state [8]. This method is scalable (gram-scale demonstrated) and avoids transition metals, simplifying purification for pharmaceutical applications.
Copper-catalyzed cross-coupling expands access to advanced carbamate intermediates. Key innovations include:
Industrial synthesis adopts continuous flow reactors to enhance reaction control and throughput. Key advantages include:
High-throughput screening (HTS) accelerates parameter optimization for multistep sequences:
Table 4: Industrial Process Optimization Parameters
Parameter Screened | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Solvent polarity | Hexane to DMF | 1,4-Dioxane/Toluene | +32% conversion |
Base strength | pKₐ 3–14 | K₂CO₃ (pKₐ 10.3) | 91% conversion |
Temperature | 0°C to 100°C | 25°C | Prevents degradation |
Residence time (flow) | 1–30 min | 5 min | Completes ring closure |
These innovations collectively address scalability challenges, enabling metric-ton production of enantiopure tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate for pharmaceutical applications.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: